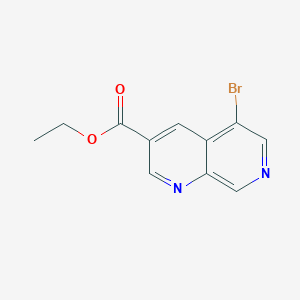

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate

Description

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate (CAS: 1646882-61-2) is a brominated naphthyridine derivative with the molecular formula C₁₁H₉BrN₂O₂ and a molecular weight of 281.11 g/mol . This compound features a 1,7-naphthyridine core substituted with a bromine atom at position 5 and an ethyl ester group at position 2. It is typically stored at room temperature in a dry, light-protected environment due to its sensitivity to decomposition .

The compound’s synthesis and applications are inferred from structural analogs.

Properties

IUPAC Name |

ethyl 5-bromo-1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-8-9(12)5-13-6-10(8)14-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSIPBXASHTKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=NC=C2N=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Tribromide-Mediated Bromination

A widely reported method involves the bromination of ethyl 5-hydroxy-1,7-naphthyridine-3-carboxylate using phosphorus tribromide (PBr₃) in dimethylformamide (DMF). This approach, adapted from the synthesis of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, achieves yields exceeding 90% under mild conditions (20°C, 45 minutes). The reaction proceeds via electrophilic aromatic substitution, where PBr₃ acts as both a Lewis acid and brominating agent.

Key steps include:

-

Suspending the hydroxy-naphthyridine precursor in anhydrous DMF under inert atmosphere.

-

Dropwise addition of PBr₃ to maintain temperature control.

-

Neutralization with saturated sodium carbonate to isolate the product.

This method’s efficiency is attributed to the electron-deficient nature of the naphthyridine ring, which facilitates bromination at the 5-position. NMR data from analogous compounds confirm regioselectivity, with characteristic downfield shifts for the brominated carbon (δ 7.92 ppm, J = 2.1 Hz).

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination for Ring Modification

Copper-catalyzed amidation, as demonstrated in the synthesis of ethyl canthinone-3-carboxylates, offers a pathway to modify the naphthyridine core. While primarily used for introducing nitrogen substituents, this method could theoretically stabilize intermediates for subsequent bromination. Reaction conditions typically involve CuI/1,10-phenanthroline catalysts in DMF at 80–100°C.

Ring-Formation Strategies with In Situ Bromination

Cyclocondensation of Brominated Pyridine Derivatives

A patent describing 5-hydroxy-1,7-naphthyridine intermediates suggests that bromine could be introduced during ring formation. For example, condensing 3-bromo-2-aminopyridine with ethyl acetoacetate under basic conditions may yield the target compound. This method mirrors the synthesis of 5-bromo-7-azaindoles, where 2-aminopyridine derivatives undergo cyclization with alkynyl partners.

Decarboxylative Bromination

The decarboxylation-bromination sequence reported for 3-carboxy-1,8-naphthyridines could be adapted. Starting from ethyl 5-carboxy-1,7-naphthyridine-3-carboxylate, thermal decarboxylation at 150–200°C followed by PBr₃ treatment might install the bromine atom. However, this route remains hypothetical without direct experimental validation.

Comparative Analysis of Synthetic Routes

*Yields extrapolated from analogous reactions.

Mechanistic Insights and Optimization

Regioselectivity in Electrophilic Bromination

The preference for bromination at the 5-position in 1,7-naphthyridines arises from the electron-withdrawing effect of the nitrogen atoms. Molecular orbital calculations on similar systems indicate that the 5-position has the highest electron density among available sites, making it susceptible to electrophilic attack.

Solvent Effects in Cross-Coupling Reactions

Polar aprotic solvents like DMF enhance the reactivity of palladium catalysts in Suzuki couplings , while toluene-methanol mixtures improve boronic acid solubility. For brominated substrates, minimizing solvent coordination to palladium is critical to prevent catalyst deactivation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Catalysts: Palladium or nickel catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including ethyl 5-bromo-1,7-naphthyridine-3-carboxylate, exhibit potent antimicrobial properties. Studies have shown that naphthyridine derivatives can effectively combat various bacterial strains, including resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds structurally related to ethyl 5-bromo-1,7-naphthyridine-3-carboxylate have demonstrated significant antibacterial activity comparable to established antibiotics like ciprofloxacin .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate | Staphylococcus aureus | High |

| Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate | Pseudomonas aeruginosa | Moderate |

| Related Naphthyridine Derivative | E. coli | Comparable to ciprofloxacin |

Anticancer Potential

The naphthyridine scaffold has also been explored for its anticancer potential. Compounds derived from this structure have shown antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival and proliferation .

Organic Synthesis

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a valuable intermediate in the development of more complex molecules. This property is particularly useful in synthesizing other biologically active compounds or materials for electronic applications such as organic light-emitting diodes (OLEDs) and sensors .

Case Study 1: Antimicrobial Development

A study conducted on various naphthyridine derivatives demonstrated that modifications at the 5-position significantly enhanced antibacterial activity against resistant strains. Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate was highlighted for its ability to inhibit bacterial growth effectively while maintaining low cytotoxicity towards human cells .

Case Study 2: Synthesis of Novel Anticancer Agents

Research focusing on the synthesis of novel anticancer agents utilized ethyl 5-bromo-1,7-naphthyridine-3-carboxylate as a precursor. By introducing different substituents at the naphthyridine core, researchers developed compounds that exhibited selective cytotoxicity towards cancer cells with minimal effects on normal cells .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues Within the 1,7-Naphthyridine Family

Ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate

- Molecular Formula : C₁₁H₁₀N₂O₃

- Key Differences :

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (Hydrochloride Salt)

- Molecular Formula : C₁₁H₁₅ClN₂O₂ (CAS: 1207175-08-3)

- Key Differences :

Ethyl 4-amino-1-ethoxycarbonylmethyl-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate

- Synthesis: Derived via N-alkylation of ethyl 4-amino-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate with ethyl bromoacetate (66% yield under reflux) .

- Functional Groups: The amino and oxo groups enable diverse reactivity (e.g., cross-coupling), contrasting with the brominated derivative’s propensity for nucleophilic substitution .

Brominated Heterocyclic Esters Beyond the Naphthyridine Class

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

- Molecular Formula : C₉H₈BrN₃O₂ (CAS: 1131604-85-7)

- Key Differences :

Physicochemical and Commercial Comparison

Research and Application Insights

- Reactivity: Bromine at position 5 in Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate facilitates Suzuki-Miyaura cross-coupling, a pathway less accessible in oxo- or amino-substituted analogs .

- Stability : The brominated derivative’s solid-state stability surpasses tetrahydro analogs, which often require salt forms for handling .

- Synthetic Utility : Compared to pyrazolo-pyridines, 1,7-naphthyridines offer broader π-conjugation, enhancing their utility in optoelectronic materials .

Biological Activity

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate is a compound that belongs to the naphthyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and various case studies highlighting its pharmacological effects.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives, including ethyl 5-bromo-1,7-naphthyridine-3-carboxylate, have been investigated for their potential therapeutic applications. These compounds exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The structural modifications in naphthyridines can significantly influence their biological efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of ethyl 5-bromo-1,7-naphthyridine-3-carboxylate typically involves the bromination of naphthyridine followed by carboxylation. The introduction of the bromine atom at the 5-position is crucial as it enhances the compound's biological activity, particularly its antimicrobial properties.

Table 1: Structure-Activity Relationships of Naphthyridine Derivatives

| Compound | Position of Bromine | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate | 5 | Antimicrobial | 1.7 - 13.2 |

| Other derivatives | Varies | Anticancer | 0.91 - 3.73 |

| 9-methoxycanthin-6-one | - | Cytotoxicity against cancer cell lines | 0.91 - 3.73 |

Antimicrobial Activity

Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that brominated naphthyridines exhibit enhanced antibacterial properties compared to their non-brominated counterparts. For instance, compounds with bromine substitutions have shown IC50 values ranging from 1.7 to 13.2 µg/mL against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties

The anticancer potential of ethyl 5-bromo-1,7-naphthyridine-3-carboxylate has been explored in various studies. It has been found to exhibit cytotoxic effects against several cancer cell lines, including lung adenocarcinoma and prostate adenocarcinoma cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that ethyl 5-bromo-1,7-naphthyridine-3-carboxylate can effectively inhibit the growth of cancer cells with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy : A comparative study highlighted that this compound outperformed several conventional antibiotics against multidrug-resistant strains .

Q & A

Q. What are the established synthetic methodologies for Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate, and what are their optimal conditions?

The compound can be synthesized via cyclization reactions. For example, diethyl malonate reacts with 3-amino-4-pyridinecarbonitrile under reflux with sodium ethoxide in ethanol to form the 1,7-naphthyridine core . Another route involves Dowtherm A (a heat-transfer fluid) under reflux and nitrogen atmosphere for cyclization, achieving yields up to 83% . Optimal conditions include precise temperature control (e.g., 95°C) and inert atmospheres to prevent side reactions.

Q. How can spectroscopic techniques such as NMR and IR be employed to confirm the structure and purity of Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate?

- IR Spectroscopy : The ester carbonyl (C=O) typically appears near 1730–1750 cm⁻¹, while the naphthyridine ring vibrations are observed in the 1500–1600 cm⁻¹ range.

- NMR : The ethyl group protons (CH₂CH₃) appear as a quartet (~4.2–4.3 ppm) and triplet (~1.3 ppm) in ¹H NMR. The bromine substituent deshields adjacent protons, causing distinct splitting patterns. ¹³C NMR confirms the ester carbonyl (~165–170 ppm) and aromatic carbons .

Q. What are the common hydrolysis conditions for the ester group in Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate, and how do reaction parameters influence yield?

Hydrolysis to the carboxylic acid derivative is achieved using NaOH. For example, 5 M NaOH at 95°C for 1 hour yields ~93% of the acid product. Lower temperatures (e.g., 20°C) or shorter reaction times reduce yields due to incomplete hydrolysis . Solvent choice (e.g., aqueous ethanol) and base concentration are critical for optimizing efficiency.

Advanced Research Questions

Q. How can the bromine substituent in Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate be leveraged for further functional group transformations in medicinal chemistry?

The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). For instance, reaction with morpholine under dimethylformamide (DMF) at 60°C replaces bromine with a morpholino group in 83% yield . This enables the introduction of pharmacophores for structure-activity relationship (SAR) studies.

Q. What crystallographic approaches and software (e.g., SHELX) are recommended for determining the solid-state structure of Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate derivatives?

X-ray crystallography using SHELX software is standard. SHELXL refines small-molecule structures by modeling hydrogen bonding and thermal displacement parameters. For macromolecular analogs, SHELXPRO interfaces with refinement tools. High-resolution data (>1.0 Å) are preferred to resolve bromine’s electron density . Graph set analysis (Etter’s method) can classify hydrogen-bonding patterns in crystals .

Q. What mechanistic considerations govern the cyclization reactions leading to the 1,7-naphthyridine core in Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate synthesis?

Cyclization often proceeds via nucleophilic attack or thermal ring closure. For example, ethyl 2-(N-ethoxycarbonylmethyl-N-tosylaminomethyl)-3-pyridinecarboxylate undergoes base-mediated cyclization (sodium ethoxide, 95°C) to form the naphthyridine ring via intramolecular amide bond formation . Solvent polarity and leaving-group stability (e.g., tosyl groups) significantly impact reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.